molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No. B1266186
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Procedure details

palladium(II) acetate (0.390 g, 1.74 mmol), BINAP (0.865 g, 1.39 mmol) and CS2CO3 (5.66 g, 17.36 mmol) were added to a mixture of 4-bromo-1-methyl-2-nitrobenzene (3 g, 13.89 mmol) and piperazine (9.74 g, 113.04 mmol) in microwave. The suspension were heated to 110 °C for 24 hours, LCMS showed product mass [M+1]: 222.0 at retension time RT=1.38 min (polar short purity method). Workup reaction by additional of water (10mL), extracted with EtOAc (3x20 mL), washed with brine, dried with Na2SO4, evaporated off solvent to give a residue, which was purified by isco chromatographer, eluting with 0-10% MeOH in DCM to give 1-(4-methyl-3-nitrophenyl)piperazine (1.670 g, 54.4 %) as a yellow solid. LCMS confirmed the target compound.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0174 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.113 mol
Type
reactant
Reaction Step Three
Quantity
0.0139 mol
Type
reactant
Reaction Step Four
Quantity
0.00174 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
954
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0174 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.113 mol
Type
reactant
Smiles
C1CNCCN1
Step Four
Name
Quantity
0.0139 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Step Five
Name
Quantity
0.00139 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.00174 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD 54.35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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